molecular formula C11H19N3O B13622070 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13622070
M. Wt: 209.29 g/mol
InChI Key: QFTCGHOETVHITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine is a high-purity chemical compound intended for research and development purposes. This pyrazole derivative features a tetrahydro-2H-pyran substituent, a structural motif known to enhance pharmacokinetic properties in bioactive molecules. As part of the pyrazole class of heterocyclic compounds, it serves as a versatile building block in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties, making them valuable scaffolds for developing new therapeutic agents . Researchers can utilize this compound in the synthesis of more complex molecules, for biological screening, or as a reference standard in analytical studies. The compound is handled and shipped according to safe laboratory practices. This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal or household use.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c1-3-9-10(13-14(2)11(9)12)8-5-4-6-15-7-8/h8H,3-7,12H2,1-2H3

InChI Key

QFTCGHOETVHITC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CCCOC2)C)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazine derivatives and suitably functionalized ketones or α,β-unsaturated carbonyl compounds. Classical methods include:

Amination and Functional Group Transformations

  • The amino group at the 5-position of the pyrazole can be introduced via substitution reactions on suitable precursors or by selective reduction of nitro or diazo intermediates. Specific methods for this compound are less documented but generally follow standard aromatic amination chemistry.

Protection and Deprotection of the Tetrahydropyranyl Group

  • The tetrahydropyranyl group serves as a protecting group for hydroxyl or amine functionalities during synthesis. Its removal is typically achieved under acidic conditions (e.g., treatment with dilute hydrochloric acid in methanol at low temperatures), which cleaves the protecting group without disturbing the pyrazole core.

  • After deprotection, neutralization with bases such as aqueous ammonia and controlled precipitation steps afford the desired pyrazole amine product in high purity.

Detailed Preparation Method (Illustrative Example)

Step Reagents & Conditions Description Outcome
1. Preparation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester Starting pyrazole, pinacol esterification reagents Formation of boronic ester intermediate with tetrahydropyranyl protection Intermediate for Suzuki coupling
2. Suzuki Coupling 4-bromo-2-chlorobenzonitrile, Pd catalyst (0.6–0.8 mol%), Na2CO3 base, THF-water solvent, 60–75 °C Cross-coupling to attach pyrazole ring to aryl halide 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile
3. Deprotection of tetrahydropyranyl group 30% HCl in methanol, 0–15 °C, 0.5–5 hours Removal of protecting group to reveal free hydroxyl or amine Free pyrazole derivative with tetrahydropyran ring removed
4. Amination / Final Functionalization Ammonia water (25%), cooling and precipitation Neutralization and isolation of final product 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine

Notes on Optimization and Purity

  • The use of low palladium catalyst loading and phase transfer catalysts improves cost-efficiency and environmental impact.

  • Controlled addition of water and temperature management during precipitation steps enhance product purity and yield.

  • The tetrahydropyranyl protecting group is stable under Suzuki coupling conditions but readily cleavable under mild acidic conditions, making it an ideal protecting group in this synthetic route.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Condition Purpose / Effect
Pd catalyst loading 0.5–2 mol% (preferably 0.6–0.8 mol%) Efficient Suzuki coupling with minimal catalyst
Base Sodium carbonate Neutralizes acids, facilitates coupling
Solvent system THF-water or THF-toluene-water Solubilizes reactants, controls reaction medium
Temperature 60–75 °C for coupling; 0–15 °C for deprotection Optimizes reaction rate and selectivity
Water addition for precipitation 80–120% volume relative to organic solvent Facilitates product crystallization
Deprotection acid concentration ~30% HCl in methanol Removes tetrahydropyranyl group without degrading pyrazole

Research Findings and Literature Context

  • The described synthetic approach aligns with advanced methods for pyrazole derivatives involving Suzuki coupling of boronic esters bearing protected substituents, followed by selective deprotection.

  • Pyrazole synthesis via hydrazine condensation and cycloaddition reactions is well-documented, but the incorporation of tetrahydropyranyl groups requires careful protection strategies to maintain functional group integrity during cross-coupling.

  • Optimization of catalyst loading and solvent systems is crucial for industrial scale-up and cost-effective synthesis.

  • Although direct literature on the exact compound 4-ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine is limited, the methodologies described in patents and related pyrazole chemistry provide a comprehensive framework for its preparation.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine at position 5 of the pyrazole ring enables nucleophilic reactions:

Reaction Type Reagents/Conditions Product Notes
Acylation Acetyl chloride, base (e.g., pyridine)N-acetyl derivativeForms stable amides
Alkylation Methyl iodide, K₂CO₃, DMFN-methylated derivativeSteric hindrance may limit yield
Schiff Base Formation Aldehydes/ketones, reflux in ethanolImine derivativespH-dependent; reversible

The amine’s reactivity is influenced by the electron-donating ethyl and methyl groups on the pyrazole ring, which enhance nucleophilicity but introduce steric constraints.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions 1 or 4, though regioselectivity is modulated by the tetrahydropyran substituent.

  • Halogenation : Bromine in acetic acid yields mono- or di-brominated products depending on stoichiometry.

Cycloaddition Reactions

  • The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles under thermal conditions .

Tetrahydropyran Ring Transformations

The tetrahydro-2H-pyran-3-yl group undergoes ring-specific reactions:

Reaction Conditions Outcome
Acid-Catalyzed Ring Opening HCl (conc.), refluxLinear diol via oxonium ion intermediate
Oxidation KMnO₄, acidic conditionsKetone formation at the pyran oxygen

Cross-Coupling Reactions

The compound’s structure supports transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : With aryl boronic acids and Pd(PPh₃)₄, the pyrazole ring forms biaryl derivatives at position 3 .

  • Buchwald-Hartwig Amination : Introduces aryl amines at the pyrazole’s 5-position using Pd₂(dba)₃ and Xantphos .

Stability Under Hydrolytic Conditions

The compound demonstrates moderate stability:

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the pyrazole-tetrahydropyran bond, yielding 3-aminopyrazole and tetrahydropyran-3-ol.

  • Basic Hydrolysis (NaOH, 80°C): Degrades the pyrazole ring, forming fragmented amines and carbonyl compounds.

Comparative Reactivity with Structural Analogs

Data from related compounds highlight key differences:

Compound Key Reaction Rate/Outcome
4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amineAcylationFaster due to reduced steric hindrance
3-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridin-4-amine Suzuki CouplingHigher regioselectivity at pyridine vs. pyrazole

Mechanistic Insights

  • Steric Effects : The tetrahydropyran group at position 3 hinders electrophilic attacks on the pyrazole’s adjacent positions.

  • Electronic Effects : The methyl and ethyl groups donate electron density to the pyrazole ring, activating it toward electrophiles but deactivating toward nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Substituent Analysis at Position 3

The 3-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name 3-Position Substituent Molecular Weight Key Features Reference
4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine Tetrahydro-2H-pyran-3-yl 195.26 Oxygen-containing ring; moderate polarity
4-Ethyl-1-methyl-3-(tert-pentyl)-1H-pyrazol-5-amine tert-Pentyl 195.31 Highly lipophilic; bulky aliphatic group
3-(Heptan-3-yl)-1H-pyrazol-5-amine Heptan-3-yl 278.23 Long aliphatic chain; increased hydrophobicity
3-(Piperidin-4-yl)-1H-pyrazol-5-amine Piperidin-4-yl 166.23 Basic nitrogen; potential for H-bonding
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine (4-Chloro-3-fluorophenyl)methyl 225.65 Aromatic halogen substituent; enhanced electronic effects

Key Observations :

  • tert-Pentyl : Increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Piperidin-4-yl : Introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance binding to negatively charged enzyme pockets .
  • Aromatic Halogen Substituents : Electron-withdrawing groups (e.g., Cl, F) may alter electronic distribution, affecting interactions with target proteins .

Regioisomerism and Activity

Regioisomeric differences profoundly impact biological activity. For example, switching substituent positions in pyrazol-5-amine derivatives can shift inhibitory profiles from kinase targets (e.g., p38αMAP) to cancer-related kinases . The target compound’s regiochemistry (ethyl at position 4, methyl at position 1) may optimize steric and electronic interactions in binding pockets compared to analogs with substituents at alternate positions.

Biological Activity

4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine is C11H19N3O, with a molecular weight of approximately 209.29 g/mol. The compound features a pyrazole ring and a tetrahydro-2H-pyran moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, commonly involving the formation of the pyrazole ring followed by the introduction of the tetrahydro-pyran group. The synthetic methods typically yield high purity, often above 98% .

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole, including 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine, exhibit promising antitumor properties. For instance, related compounds have shown significant inhibition of the ALK5 receptor, which is implicated in cancer progression. A derivative similar to this compound demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models .

Interaction with Kinases

Molecular docking studies have revealed that pyrazole derivatives can act as inhibitors for various protein kinases involved in cancer pathways. The binding affinities for key targets such as MEK1 and EGFR have been evaluated, showing favorable free-energy values that suggest strong interactions with these proteins .

Target Kinase Binding Energy (ΔG) IC50 (µM)
MEK1-9.9528.8
EGFR-10.6830.4
ALK5-10.625

Study on Anticancer Activity

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, compounds similar to 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine were assessed for their cytotoxic effects against various cancer cell lines. The results indicated enhanced cytotoxicity against HT-29 colorectal cancer cells, with some derivatives exhibiting IC50 values ranging from 28.8 to 124.6 µM .

In Silico Studies

In silico modeling has been employed to predict the pharmacokinetic properties and drug-likeness of these compounds. The studies suggest that many derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their potential as viable drug candidates .

Q & A

Q. What are the established synthetic routes for 4-ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation and reductive amination. For example, similar pyrazole derivatives (e.g., 3-(5-chlorothiophen-2-yl)-N-(4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)propanamide trifluoroacetate) were synthesized with a 58% yield using ethanol as a solvent under reflux conditions . Optimization strategies include:

  • Catalyst screening : Use of triethylamine to enhance nucleophilic substitution efficiency.
  • Temperature control : Maintaining reflux conditions (70–80°C) to balance reaction rate and side-product formation.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) improves purity.

Q. How is the structural conformation of this compound validated, and what crystallographic challenges might arise?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, related pyrazole-amine derivatives (e.g., (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine) were crystallized in orthorhombic systems (space group P21212) with unit cell parameters a = 15.479 Å, b = 7.1217 Å, and c = 11.7802 Å . Challenges include:

  • Crystal twinning : Mitigated by slow evaporation in polar solvents (e.g., methanol).
  • Disorder in the tetrahydrofuran ring : Addressed using restraints during refinement (SHELXL ).

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are employed. For example, LY2784544 (a structurally related pyrazole-amine) was identified as a GPR39 agonist via β-arrestin recruitment assays . Steps include:

  • Target selection : Prioritize kinases (e.g., p38α MAPK) based on structural homology.
  • Docking validation : Compare binding poses with co-crystallized ligands (RMSD < 2.0 Å).
  • Free energy calculations : Use MM/GBSA to rank binding affinities.

Q. What contradictions exist in metabolic stability data, and how can they be resolved?

Methodological Answer: Discrepancies in metabolic stability (e.g., CYP3A4 inactivation efficiency) arise from assay variability. For instance, CYP3cide (a pyrazolo[3,4-d]pyrimidine) showed a kinact/KI of 3300–3800 mL·min⁻¹·μmol⁻¹ in human liver microsomes . Resolution strategies:

  • Standardized protocols : Use pooled human hepatocytes with controlled CYP activity.
  • Cross-validation : Compare LC-MS/MS data with radiometric assays.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

Methodological Answer: SAR studies focus on substituent effects at the pyrazole and tetrahydrofuran moieties. For example:

  • Pyrazole C3 position : Bulky groups (e.g., tetrahydro-2H-pyran) enhance target binding .
  • Tetrahydrofuran ring : Stereochemistry (R vs. S) impacts metabolic stability (e.g., t1/2 increased by 2.5× in (R)-isomers ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.